Krypton

Descripción general

Descripción

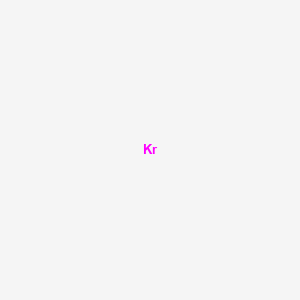

Kryptón es un elemento químico con el símbolo Kr y número atómico 36. Es un gas noble, incoloro, inodoro e insípido, y se encuentra en cantidades traza en la atmósfera de la Tierra. Descubierto en 1898 por los químicos británicos Sir William Ramsay y Morris W. Travers, el kriptón es conocido por su limitada reactividad debido a su capa de electrones de valencia completa .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El kriptón se obtiene típicamente mediante la destilación fraccionada de aire licuado. Este proceso implica enfriar el aire a temperaturas muy bajas, lo que permite que los diferentes componentes se separen en función de sus puntos de ebullición. El kriptón, junto con el xenón, se acumula en la porción menos volátil y se purifica aún más mediante adsorción sobre gel de sílice, redistilación y paso sobre metal de titanio caliente para eliminar las impurezas .

Métodos de Producción Industrial: En entornos industriales, el kriptón se produce como subproducto de la separación del aire en oxígeno y nitrógeno. El proceso implica destilación criogénica, donde el aire se enfría hasta un estado líquido y luego se separa en sus componentes. El kriptón se extrae de los gases restantes después de que se hayan eliminado los componentes primarios .

Análisis De Reacciones Químicas

Tipos de Reacciones: El kriptón es relativamente inerte, pero puede formar compuestos en condiciones específicas. La reacción más notable es con el flúor para formar difluoruro de kriptón (KrF₂). Esta reacción ocurre cuando el kriptón y el flúor se enfrían a -196 °C y se someten a una descarga eléctrica o rayos X .

Reactivos y Condiciones Comunes:

Flúor (F₂): Utilizado para formar difluoruro de kriptón.

Descarga eléctrica o rayos X: Necesarios para iniciar la reacción a bajas temperaturas.

Productos Principales:

Difluoruro de Kryptón (KrF₂): Un compuesto que se descompone a temperatura ambiente.

Aplicaciones Científicas De Investigación

El kriptón tiene varias aplicaciones en diversos campos:

Química: Utilizado en cromatografía de gases como gas portador debido a su naturaleza inerte.

Biología: Empleado en investigación biológica como gas trazador para estudiar los sistemas respiratorio y circulatorio.

Industria: Utilizado en la iluminación, como en lámparas fluorescentes y lámparas flash de fotografía de alta velocidad. .

Mecanismo De Acción

Los efectos del kriptón se deben principalmente a sus propiedades físicas en lugar de la reactividad química. En aplicaciones médicas, el kriptón-81m se inhala, lo que permite la obtención de imágenes de los pulmones. La naturaleza inerte del gas asegura que no reaccione con los tejidos corporales, lo que lo hace seguro para el uso diagnóstico .

Comparación Con Compuestos Similares

El kriptón a menudo se compara con otros gases nobles como el argón y el xenón:

Argón: Más abundante en la atmósfera y utilizado principalmente en soldadura e iluminación.

Xenón: Más pesado y más reactivo que el kriptón, utilizado en anestesia e imagenología.

Singularidad del Kryptón:

Líneas de Emisión: El kriptón tiene múltiples líneas de emisión nítidas, lo que lo hace útil en aplicaciones de iluminación y láser.

Inercia: Su naturaleza inerte lo hace adecuado para aplicaciones donde la reactividad debe minimizarse.

Compuestos Similares:

- Argón (Ar)

- Xenón (Xe)

- Radón (Rn)

El kriptón destaca por su combinación única de inercia y aplicaciones específicas en iluminación e imagenología médica.

Propiedades

IUPAC Name |

krypton | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Kr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNSSWSSYDEUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Kr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Kr | |

| Record name | KRYPTON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | KRYPTON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064675 | |

| Record name | Krypton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Krypton, compressed, is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Krypton, refrigerated liquid, is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless and odorless gas; [CAMEO], ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. | |

| Record name | KRYPTON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | KRYPTON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Krypton | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | KRYPTON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0604 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-153 °C | |

| Record name | KRYPTON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0604 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | KRYPTON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0604 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.9 | |

| Record name | KRYPTON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0604 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7439-90-9 | |

| Record name | KRYPTON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | KRYPTON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3725 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Krypton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Krypton | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Krypton | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Krypton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Krypton | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KRYPTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I8I620HVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KRYPTON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0604 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-157 °C | |

| Record name | KRYPTON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0604 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q1: What is the molecular formula and weight of krypton?

A1: this compound (Kr) exists as a monatomic noble gas. Its atomic weight is 83.798 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, extensive spectroscopic studies have been conducted on this compound. Researchers have investigated its hyperfine spectra, including isotope shifts and hyperfine constants for radioactive isotopes like Kr-81 and Kr-85. [] These studies contribute to our understanding of the atom's nuclear properties. Additionally, two-photon cross-section calculations have been performed for this compound in the 190-220 nm range, providing valuable information for applications like laser-induced fluorescence. []

Q3: How is this compound used in laser technology?

A3: this compound is employed in various laser applications. This compound lasers, emitting red light at 647 nm, have been studied for their potential in treating diabetic retinopathy and other eye conditions. [, , , ] Studies have compared this compound lasers with other laser types, such as argon and diode lasers, to evaluate their effectiveness in treating conditions like macular diseases and retinal vein occlusion. [, , ]

Q4: Can you elaborate on the use of this compound in studying materials?

A4: this compound implantation is a technique used to modify material properties. Studies have investigated the effects of this compound implantation on metals like nickel and titanium. [, ] For instance, this compound implantation in nickel can create strong traps for deuterium, impacting its diffusion and retention. [] In titanium, this compound implantation can lead to deep lattice damage, as revealed by positron annihilation spectroscopy. []

Q5: What are the environmental implications of this compound?

A5: this compound is a naturally occurring element found in trace amounts in the atmosphere. [, ] Its release, primarily from nuclear fission processes, can lead to an increase in atmospheric concentrations. [, ] While not considered directly toxic, Kr-85, a radioactive isotope, is a significant contributor to global radioactivity and requires careful monitoring and management, particularly in the context of nuclear waste. [, ]

Q6: How is this compound analyzed and quantified?

A6: Several analytical techniques are employed to detect and quantify this compound. Mass spectrometry is commonly used to determine the isotopic composition of this compound in various samples, including air, groundwater, and minerals. [, , , ] This method allows researchers to identify the origin of this compound and understand its geochemical behavior. Laser-based techniques, such as laser resonance ionization mass spectrometry, offer high sensitivity and selectivity for detecting specific this compound isotopes, such as the long-lived Kr-81, which is valuable for groundwater dating and environmental studies. [, ]

Q7: What are some challenges in analyzing this compound?

A7: Analyzing this compound, especially at trace levels, presents challenges. For example, separating this compound from other noble gases like xenon requires sophisticated techniques like cryogenic distillation. [] Additionally, accurate measurement of low-abundance isotopes like Kr-85 in environmental samples requires highly sensitive and selective analytical methods. []

Q8: What are some potential future directions for this compound research?

A8: Future research on this compound might explore its use in advanced lighting technologies, leveraging its ability to produce bright white light in gas discharge lamps. [] Additionally, further investigations into its applications in materials science, particularly in the development of novel materials with tailored properties, hold promise. [] Improved analytical techniques for detecting and quantifying trace amounts of this compound isotopes in various matrices will continue to be an active area of research, with implications for environmental monitoring and geochronology. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)